5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-prop-1-en-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(2)12-13-11(14-15-12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLQLXMFQOXEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674521 | |
| Record name | 3-(4-Methylphenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-98-7 | |
| Record name | 3-(4-Methylphenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS No. 1033201-98-7) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O, with a molecular weight of approximately 200.236 g/mol. The structure features a five-membered oxadiazole ring, which is known for its bioisosteric properties that can mimic other functional groups in biological systems .
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds with oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported with IC50 values in the micromolar range against human tumor cell lines such as HeLa and HCT-116 .
- Antimicrobial Properties : Some studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities. This includes inhibition of bacterial growth and potential applications in treating infections .
- Antiparasitic Effects : Specific derivatives have shown effectiveness against parasitic infections, indicating their potential in developing treatments for diseases like leishmaniasis .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer proliferation and microbial metabolism. For example, they have been reported to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells .
- Interaction with Receptors : Oxadiazoles may interact with various receptors or proteins in the body, modulating signaling pathways related to cell growth and apoptosis .
- Cytotoxicity Induction : The compound induces cytotoxic effects through mechanisms such as oxidative stress and disruption of cellular homeostasis in target cells .
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole showed effective inhibition against various bacterial strains. This suggests potential applications in developing new antibiotics or antiseptics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the activity of certain inflammatory mediators, making it a candidate for further development in treating inflammatory diseases .
Agricultural Applications
Fungicidal Activity
this compound has shown promise as a fungicide. Research highlighted its effectiveness against phytopathogenic fungi, which are responsible for significant crop losses. This positions the compound as a potential agent in agricultural pest management strategies .
Pesticide Development
The compound's structure allows for modifications that can enhance its efficacy as a pesticide. Studies have focused on creating derivatives that improve its selectivity and reduce toxicity to non-target organisms .
Materials Science Applications
Polymer Chemistry
In materials science, this oxadiazole derivative has been explored for its role in synthesizing polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to structural materials .
Optoelectronic Devices
Due to its electronic properties, this compound is being studied for use in organic light-emitting diodes (OLEDs). Its incorporation into device architectures could lead to improved performance metrics such as efficiency and longevity .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus with minimal cytotoxicity. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in cell cultures. |
| Study C | Agricultural Use | Effective against Fusarium species with a reduction in disease severity observed in field trials. |
| Study D | Materials Science | Developed a polymer exhibiting enhanced thermal stability when integrated with the compound. |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Oxadiazole Derivatives
Key Observations:
Substituent Effects :
- Electron-Donating Groups : The p-tolyl group in the target compound provides moderate electron density, contrasting with the electron-withdrawing trifluoromethyl group in ’s derivative, which likely enhances thermal and oxidative stability.
- Steric Bulk : Bulky substituents (e.g., pyridyl-pyrrolidinyl in ) may reduce solubility but improve target specificity in antiviral applications.
Isomer Differences :
- 1,2,4-Oxadiazoles (e.g., the target compound) exhibit distinct hydrogen-bonding capabilities compared to 1,3,4-oxadiazoles (). The latter’s amine substituent at position 2 introduces polarity but complicates crystallization .
Biological Relevance: Quinoline-linked derivatives () highlight the role of fused aromatic systems in enhancing pharmaceutical activity, while bicyclic substituents () in 1,3,4-oxadiazoles demonstrate pharmacological versatility.
Preparation Methods
Cyclization of Amidoximes with Activated Carboxylic Acid Derivatives
One of the most common and efficient methods to prepare 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, involves the reaction of amidoximes with activated carboxylic acid derivatives such as esters or acid chlorides.
- Procedure : Amidoximes derived from p-tolyl nitriles are reacted with prop-1-en-2-yl carboxylic acid esters or acid chlorides under basic or neutral conditions.
- Catalysts and Conditions : Recent advances include the use of superbases like NaOH in DMSO at room temperature for one-pot syntheses, or activation of the carboxylic acid group via Vilsmeier reagents to facilitate cyclization.
- Yields : Depending on the exact conditions and substrates, yields range from moderate to excellent (11–93%) with reaction times from 4 to 24 hours.
- Advantages : This method uses readily available starting materials and allows for a simple purification protocol.
- Limitations : Functional groups such as –OH or –NH2 in the carboxylic acid ester can limit product formation.
Table 1: Summary of Amidoxime-Based Cyclization Methods
| Method Reference | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Baykov et al. (2017) | Amidoximes + methyl/ethyl esters | NaOH/DMSO, RT, 4–24 h | 11–90 | One-pot, simple purification |
| Zarei M. (Year N/A) | Amidoximes + carboxylic acids + Vilsmeier reagent | Room temp | 61–93 | Good to excellent yields, one-pot |
| Vinaya K. et al. (2019) | Amidoximes + gem-dibromomethylarenes | Various, longer times | ~90 | Excellent yields, complex purification |
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
Another synthetic route involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles to form 1,2,4-oxadiazoles.
- Procedure : Nitrile oxides generated in situ react with nitriles in the presence of catalysts such as platinum(IV).
- Challenges : This method suffers from the non-reactivity of nitrile triple bonds, formation of side products (e.g., 1,2,5-oxadiazole-2-oxides), poor solubility of reagents, and expensive catalysts.
- Yields : Generally low to moderate, with limited practical application.
- Applicability : Due to these limitations, this method is less favored for preparing this compound.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of oxadiazole derivatives.
- Procedure : Reactants are combined and subjected to microwave irradiation at moderate power (e.g., 60%) for short durations (~15 minutes).
- Yields : Reported yields range from 60–80%.
- Advantages : Faster reaction times and energy efficiency.
- Limitations : Requires optimization for each substrate; household microwaves have been used experimentally but may lack reproducibility.
Metal-Catalyzed Cycloisomerization and Tandem Reactions
Though more common for other heterocycles, metal-catalyzed cycloisomerization methods have been explored for oxadiazole synthesis.
- Example : Tandem reactions of nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH) yield 1,2,4-oxadiazoles rapidly (~10 min) with high yields (~90%).
- Limitations : Use of superacids requires substrates resistant to harsh conditions, limiting substrate scope.
Detailed Research Findings and Comparative Analysis
| Preparation Method | Reaction Time | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Amidoxime + Ester (NaOH/DMSO) | 4–24 hours | 11–90 | Mild conditions, one-pot, simple purification | Long reaction times, limited by functional groups |
| Amidoxime + Carboxylic Acid (Vilsmeier reagent) | Room temperature | 61–93 | Good yields, one-pot, readily available materials | Requires Vilsmeier reagent handling |
| 1,3-Dipolar Cycloaddition | Several hours | Low to moderate | Direct ring formation | Poor yields, expensive catalyst, side products |
| Microwave-Assisted Synthesis | ~15 minutes | 60–80 | Rapid, energy efficient | Reproducibility issues, substrate-specific |
| Metal-Catalyzed Tandem Reactions | ~10 minutes | ~90 | Very fast, high yields | Harsh conditions, substrate limitations |
Mechanistic Insights
- The amidoxime-based methods proceed via nucleophilic attack of the amidoxime nitrogen on the activated carboxylic acid derivative, followed by cyclodehydration to form the oxadiazole ring.
- In the dipolar cycloaddition method, nitrile oxides act as 1,3-dipoles reacting with nitriles to form the oxadiazole ring via a cycloaddition mechanism.
- Microwave irradiation likely accelerates the cyclization and dehydration steps by rapid heating.
- Metal-catalyzed tandem reactions involve activation of nitroalkenes and subsequent cyclization with nitriles under superacid conditions.
Q & A
Q. What are the established synthetic routes for 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole, and how are intermediates characterized?
The synthesis typically involves cyclization reactions starting with hydrazine hydrate and sodium hydride in toluene, followed by coupling with substituted ketones. Key intermediates, such as ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, are formed via diethyl oxalate-mediated reactions. Structural confirmation of intermediates and final products is achieved using ¹H NMR, IR spectroscopy, and high-performance liquid chromatography (HPLC) to ensure purity (>95%) . Solvent selection (e.g., dimethylformamide) and catalysts (e.g., sodium hydride) are critical for optimizing yields, with reaction temperatures typically maintained at 80–100°C .
Q. How is the crystalline structure of this oxadiazole derivative validated?
Single-crystal X-ray diffraction (XRD) is the gold standard, revealing bond angles and torsion angles (e.g., C–N–O = 112.5°). Centroid distances between aromatic rings (e.g., 3.8 Å for C3–C8 and C10–C15) provide insights into π-π stacking interactions. Complementary techniques like IR spectroscopy validate functional groups (e.g., oxadiazole C=N stretches at 1600–1650 cm⁻¹), while elemental analysis confirms stoichiometry (e.g., C: 65.2%, H: 4.8%, N: 15.1%) .
Advanced Research Questions
Q. What computational strategies predict the interaction of this compound with biological targets?
Molecular docking studies using software like AutoDock Vina assess binding affinities (e.g., ΔG = −8.2 kcal/mol for 14-α-demethylase lanosterol, PDB ID: 3LD6). Density functional theory (DFT) calculations (B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity. Pharmacophore modeling identifies critical hydrogen bond acceptors (e.g., oxadiazole N–O groups) and hydrophobic regions aligning with enzyme active sites .
Q. How can contradictions in reported pharmacological data be resolved?
Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM for antifungal activity) may arise from assay conditions (e.g., pH, temperature) or cell line variability. Meta-analyses should compare docking scores, ADME profiles (e.g., logP = 2.8 vs. 3.5), and experimental protocols. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. microplate calorimetry) reduces false positives .
Q. What methodologies enhance the compound’s pharmacokinetic properties for therapeutic applications?
ADME analysis identifies metabolic liabilities (e.g., CYP3A4-mediated oxidation). Structural modifications, such as introducing polar groups (e.g., –OH or –SO₃H), improve aqueous solubility (logS from −4.2 to −2.1). Pro-drug strategies (e.g., acetylated derivatives) enhance bioavailability, as shown in vitro (Caco-2 permeability: 2.1 × 10⁻⁶ cm/s) .
Methodological Considerations
Q. How are reaction conditions optimized for scalable synthesis?
Design of Experiments (DoE) evaluates factors like solvent polarity (e.g., toluene vs. DMF), catalyst loading (NaH: 1.2–2.0 eq.), and reaction time (12–24 hr). Response surface methodology (RSM) maximizes yield (up to 78%) while minimizing side products (e.g., <5% hydrazide byproduct) .
Q. What spectroscopic techniques resolve structural ambiguities in substituted oxadiazoles?
NOESY NMR detects spatial proximity between the prop-1-en-2-yl group and p-tolyl substituents (cross-peaks at δ 2.3–5.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 267.1002 [M+H]⁺) with <2 ppm error. Variable-temperature NMR (VT-NMR) identifies dynamic conformational changes in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
